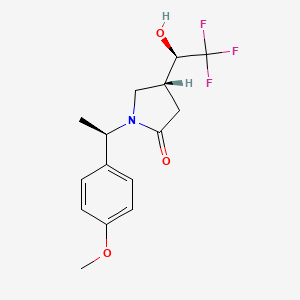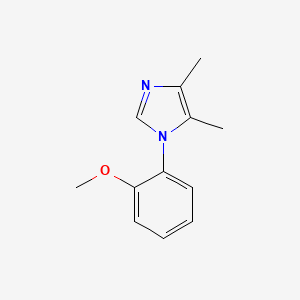
(R)-1-((R)-1-(4-Methoxyphenyl)ethyl)-4-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidin-2-one core, substituted with a methoxyphenyl group and a trifluoro-hydroxyethyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylacetic acid and 2,2,2-trifluoroacetaldehyde.
Formation of Intermediates: The starting materials undergo a series of reactions, including esterification, reduction, and cyclization, to form key intermediates.
Final Coupling: The intermediates are then coupled under specific reaction conditions, such as the use of a chiral catalyst, to obtain the desired chiral product.
Industrial Production Methods
In an industrial setting, the production of ®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one may involve:
Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, pressure, and solvent conditions to ensure high yield and purity.
Purification Techniques: Techniques such as crystallization, chromatography, and distillation are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy and trifluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one is used as a chiral building block for the synthesis of complex molecules.
Biology
Medicine
In medicinal chemistry, the compound could be explored for its pharmacological properties, such as its potential as a drug candidate for treating various diseases.
Industry
Industrially, the compound may be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(4-Methoxyphenyl)ethylamine: A related compound with similar structural features.
®-2,2,2-Trifluoro-1-hydroxyethylamine: Another compound with a trifluoro-hydroxyethyl group.
Pyrrolidin-2-one Derivatives: Various derivatives of pyrrolidin-2-one with different substituents.
Uniqueness
®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one is unique due to its combination of a methoxyphenyl group and a trifluoro-hydroxyethyl group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H18F3NO3 |
|---|---|
Peso molecular |
317.30 g/mol |
Nombre IUPAC |
(4R)-1-[(1R)-1-(4-methoxyphenyl)ethyl]-4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H18F3NO3/c1-9(10-3-5-12(22-2)6-4-10)19-8-11(7-13(19)20)14(21)15(16,17)18/h3-6,9,11,14,21H,7-8H2,1-2H3/t9-,11-,14-/m1/s1 |
Clave InChI |
NNNZSIDHLTWGIO-GLXFQSAKSA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)OC)N2C[C@@H](CC2=O)[C@H](C(F)(F)F)O |
SMILES canónico |
CC(C1=CC=C(C=C1)OC)N2CC(CC2=O)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11790780.png)






![5-Isopropyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B11790811.png)





